molecular formula C6H11NO3 B2958987 5-(methylamino)-5-oxoPentanoic acid CAS No. 105611-99-2

5-(methylamino)-5-oxoPentanoic acid

Cat. No.: B2958987
CAS No.: 105611-99-2
M. Wt: 145.158
InChI Key: RUDZEQGATNKWHM-UHFFFAOYSA-N
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Description

5-(methylamino)-5-oxoPentanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a methylamino group attached to the fifth carbon of a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(methylamino)-5-oxoPentanoic acid typically involves the reaction of a suitable precursor with methylamine. One common method is the reaction of 5-oxoPentanoic acid with methylamine under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, and the temperature and pH are carefully monitored to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors or large-scale batch reactors. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(methylamino)-5-oxoPentanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The methylamino group can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the methylamino group under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 5-oxoPentanoic acid derivatives.

    Reduction: Formation of 5-(methylamino)-5-hydroxyPentanoic acid.

    Substitution: Formation of N-substituted derivatives of this compound.

Scientific Research Applications

5-(methylamino)-5-oxoPentanoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    β-N-methylamino-L-alanine (BMAA): A non-protein amino acid produced by cyanobacteria, known for its neurotoxic effects.

    N-(2-aminoethyl)glycine (AEG): Another non-protein amino acid with structural similarities.

    2,4-diaminobutyric acid (DAB): A compound with similar functional groups and reactivity.

Uniqueness

5-(methylamino)-5-oxoPentanoic acid is unique due to its specific structure, which allows it to participate in a distinct set of chemical reactions and biological interactions. Its methylamino group and oxo functionality provide versatility in synthetic applications and potential for diverse biological activities.

Properties

IUPAC Name

5-(methylamino)-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-7-5(8)3-2-4-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDZEQGATNKWHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

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